4-Bromo-2-(4-fluorophenoxy)benzoic acid

Description

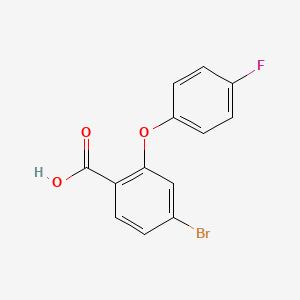

4-Bromo-2-(4-fluorophenoxy)benzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at the para position (C4) and a 4-fluorophenoxy group at the ortho position (C2) on the aromatic ring. This compound is of interest in organic synthesis, material science, and pharmaceutical research due to its unique electronic and steric properties. The bromine atom acts as a strong electron-withdrawing group (EWG), while the 4-fluorophenoxy group introduces additional steric bulk and moderate electron withdrawal.

Propriétés

IUPAC Name |

4-bromo-2-(4-fluorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIJUXHEYRHPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-fluorophenoxy)benzoic acid typically involves the following steps:

Bromination: The starting material, 4-fluorophenol, undergoes bromination to introduce the bromine atom at the para position, resulting in 4-bromo-2-fluorophenol.

Esterification: The brominated compound is then esterified with an appropriate carboxylic acid derivative to form the benzoic acid derivative.

Coupling Reaction: A coupling reaction, such as the Suzuki-Miyaura cross-coupling, is employed to attach the fluorophenoxy group to the benzoic acid core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-(4-fluorophenoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.

Substitution: Substitution reactions can introduce different substituents at the bromine or fluorophenoxy positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound with altered functional groups.

Substitution Products: Derivatives with different substituents at specific positions.

Applications De Recherche Scientifique

Cancer Treatment

One of the primary applications of 4-bromo-2-(4-fluorophenoxy)benzoic acid is in the treatment of various cancers. Research indicates that derivatives of this compound serve as selective inhibitors of the MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) pathway, which is crucial in cancer cell proliferation. Specifically, it has shown efficacy against breast, colon, prostate, skin, and pancreatic cancers by inhibiting the phosphorylation of MAP kinase, thus reversing the transformed phenotype of cancer cells .

Pain Management

The compound also exhibits potential in treating peripheral neuropathic pain. It acts as a potent blocker of neuronal voltage-gated sodium channels, selectively interacting with their inactivated states, which may lead to effective pain relief strategies .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects. Compounds in this class have been utilized to develop therapies for conditions like psoriasis and autoimmune diseases due to their ability to modulate immune responses .

Herbicidal Activity

Phenoxy benzoic acids and their derivatives, including this compound, are known for their herbicidal properties. They are effective in regulating plant growth and controlling weeds, making them valuable in agricultural practices .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in synthesizing various bioactive molecules, including thiadiazoles and oxadiazoles that possess antibacterial properties. The ability to modify its structure allows for the development of new agents with enhanced biological activity .

Case Studies

Mécanisme D'action

The mechanism by which 4-Bromo-2-(4-fluorophenoxy)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The substituent pattern and electronic effects of 4-bromo-2-(4-fluorophenoxy)benzoic acid are critical to its reactivity and applications. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Benzoic Acid Derivatives

Key Observations :

- Acidity: The trifluoromethyl analog (CF₃) exhibits the highest acidity due to the strong electron-withdrawing nature of CF₃, which stabilizes the deprotonated carboxylate. The 4-fluorophenoxy group in the target compound provides moderate acidity enhancement compared to 4-bromobenzoic acid.

Activité Biologique

4-Bromo-2-(4-fluorophenoxy)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in various therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H9BrF O3

- Molecular Weight : 305.11 g/mol

- IUPAC Name : this compound

This compound features a bromine atom and a fluorine atom on the aromatic rings, which are known to influence its biological activity by enhancing lipophilicity and modulating receptor interactions.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. Specifically, it has been observed to inhibit tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer progression. The binding of this compound to the ATP-binding sites of these enzymes results in decreased phosphorylation activities, thereby impairing tumor cell proliferation .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of benzoic acid, including this compound, possess anti-inflammatory properties. These compounds can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. For instance, it has been noted that benzoic acid derivatives can inhibit biofilm formation in Pseudomonas aeruginosa, a pathogen associated with chronic infections .

Case Study 1: Cancer Cell Lines

A study assessing the effects of this compound on cancer cell lines demonstrated its ability to induce apoptosis. The compound was tested on various human cancer cell lines, revealing that at specific concentrations, it activated caspases leading to programmed cell death. The concentration-dependent effects were significant, with higher doses resulting in increased apoptosis rates .

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 20 |

| 25 | 45 |

| 50 | 75 |

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory models, researchers evaluated the anti-inflammatory effects of this compound in vitro. The results indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels by up to 60% at concentrations of 25 µM, suggesting strong anti-inflammatory potential .

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecules:

- Enzyme Binding : The compound binds to active sites on enzymes like tyrosine kinases, inhibiting their activity.

- Gene Expression Modulation : It influences gene expression related to apoptosis and inflammation through various signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.